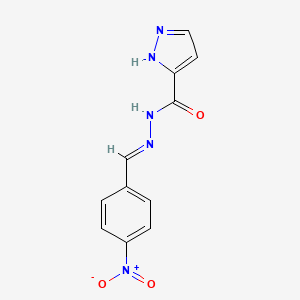

![molecular formula C17H17N3OS2 B5578124 N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)

N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide" involves complex reactions and methodologies. For instance, the synthesis of related thieno[2,3-d]pyrimidin-4-ones demonstrates the versatility and potential for generating diverse molecular structures through reactions with aromatic aldehydes and furfural in the presence of NaOH (Elmuradov et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide" often exhibits a folded conformation. This is evidenced by the analysis of crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, where the pyrimidine ring inclines at significant angles to the benzene ring, stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related studies, where thieno[2,3-d]pyrimidin-4-ones undergo condensation with aromatic aldehydes, indicating potential for diverse chemical reactions (Elmuradov et al., 2011). Furthermore, the presence of a thioacetamide bridge in compounds indicates potential for intramolecular interactions and reactivity patterns (Subasri et al., 2016).

Physical Properties Analysis

The physical properties of such compounds are often characterized by their crystal structures. The inclination of the pyrimidine ring relative to the benzene ring and the presence of intramolecular hydrogen bonds suggest solid-state characteristics conducive to forming stable crystal structures (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be derived from the synthesis and molecular structure analyses. The potential for condensation reactions with aromatic aldehydes indicates a degree of reactivity that could be exploited for further chemical modifications (Elmuradov et al., 2011). The stability is suggested by the compounds' ability to form stable crystal structures, as indicated by intramolecular hydrogen bonding (Subasri et al., 2016).

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been synthesized through reactions involving 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates. Microwave irradiation in the presence of N,N-dimethyl acetamide as solvent facilitated these reactions (Davoodnia et al., 2009).

Structural Analysis : The crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have been studied. These studies provide insight into the molecular conformation and intramolecular interactions in similar compounds (Subasri et al., 2016).

Potential Biological Activities

Antimicrobial Properties : Some derivatives of thienopyrimidine, which are structurally related to N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, have shown promising antimicrobial activity. For instance, certain compounds have exhibited antibacterial potency against various bacterial strains such as E. coli and B. subtilis (Kerru et al., 2019).

Antitumor Agents : Compounds like N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues, which share the thieno[2,3-d]pyrimidin moiety, have been investigated for antitumor applications. Some of these compounds exhibit antiproliferative effects in vitro, suggesting potential utility in cancer research (Loidreau et al., 2013).

Dual Inhibition of Enzymes in Cancer Treatment : Research has shown that certain thieno[2,3-d]pyrimidin derivatives can act as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial in cancer cell proliferation. This suggests potential therapeutic applications in the treatment of various cancers (Gangjee et al., 2007).

properties

IUPAC Name |

N-benzyl-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c1-11-12(2)23-17-15(11)16(19-10-20-17)22-9-14(21)18-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVKQMGYEFWMFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

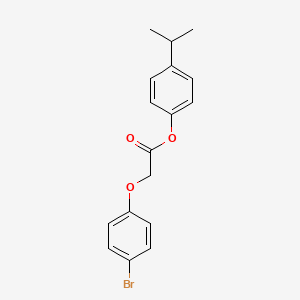

![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)

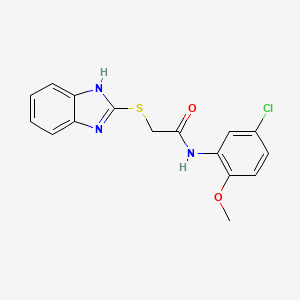

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)

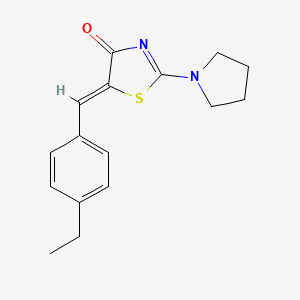

![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)

![4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)

![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)

![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)

![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)

![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)

![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)